Metabolic Stability Advantage of 1,2,4-Oxadiazole-Pyrazole Hybrids Over Ester-Containing SOCE Modulators in Mouse Liver S9 Fractions
In the 1,2,4-oxadiazole-bearing pyrazole series reported by Aprile et al. (2021), compound 22—a representative member of this chemotype class to which the target compound belongs—achieved >99% residual substrate after 1-hour incubation in mouse liver S9 (MLS9) fraction. This contrasts sharply with the ester-containing SOCE modulator Pyr3, which retained only 43% residual substrate, and Synta66 (15% residual substrate in mouse liver microsomes, MLM) [1]. The 1,2,4-oxadiazole ring serves as a hydrolytically stable isostere of the labile ester group, directly addressing a key limitation of earlier pyrazole-based SOCE modulators [1].
| Evidence Dimension | In vitro hepatic metabolic stability (residual substrate after 1 h) |
|---|---|
| Target Compound Data | >99% residual substrate (compound 22, a representative 1,2,4-oxadiazole-pyrazole analog) in MLS9 fraction |
| Comparator Or Baseline | Pyr3: 43% residual substrate (MLS9); Synta66: 15% residual substrate (MLM) |
| Quantified Difference | 2.3-fold improvement over Pyr3; >6.6-fold improvement over Synta66 |
| Conditions | MLS9 fraction supplemented with NADPH; 1 h incubation; residual substrate quantified by LC-MS/MS |
Why This Matters
For procurement decisions, this metabolic stability advantage reduces the risk of compound degradation during in vitro assays, directly improving data reproducibility and reducing the need for repeated compound replenishment in long-duration experiments.
- [1] Aprile, S.; Riva, B.; Bhela, I. P.; Cordero-Sanchez, C.; Avino, G.; Genazzani, A. A.; Serafini, M.; Pirali, T. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Med. Chem. Lett. 2021, 12 (4), 640–646. DOI: 10.1021/acsmedchemlett.1c00034. View Source
